molecular formula C12H8S2 B14413021 4-Dibenzothiophenethiol CAS No. 82884-38-6

4-Dibenzothiophenethiol

Cat. No.: B14413021
CAS No.: 82884-38-6
M. Wt: 216.3 g/mol
InChI Key: HRIBXQLSVMKRCO-UHFFFAOYSA-N
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Description

4-Dibenzothiophenethiol is an organosulfur compound that consists of a thiol group attached to the 4-position of a dibenzothiophene molecule Dibenzothiophene itself is a tricyclic heterocycle composed of two benzene rings fused to a central thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Dibenzothiophenethiol can be synthesized through several methods. One common approach involves the lithiation of dibenzothiophene, followed by quenching with a suitable electrophile such as chlorotrimethylsilane or chlorotrimethylstannane . Another method involves the electrochemical synthesis of dibenzothiophene derivatives, which avoids the need for transition metals or iodine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and available resources.

Chemical Reactions Analysis

Types of Reactions

4-Dibenzothiophenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxides for oxidation, reducing agents like lithium for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-Dibenzothiophenethiol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Dibenzothiophenethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with electrophilic centers, leading to the modification of proteins and other biomolecules. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, influencing its reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

    Dibenzothiophene: The parent compound without the thiol group.

    Benzothiophene: A simpler heterocycle with one benzene ring fused to a thiophene ring.

    Dibenzofuran: A structurally similar compound with an oxygen atom instead of sulfur.

Uniqueness

The thiol group allows for specific interactions and reactions that are not possible with other similar compounds .

Properties

CAS No.

82884-38-6

Molecular Formula

C12H8S2

Molecular Weight

216.3 g/mol

IUPAC Name

dibenzothiophene-4-thiol

InChI

InChI=1S/C12H8S2/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,13H

InChI Key

HRIBXQLSVMKRCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)S

Origin of Product

United States

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